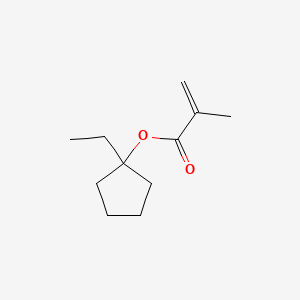

1-Ethylcyclopentyl methacrylate

Cat. No. B1592276

Key on ui cas rn:

266308-58-1

M. Wt: 182.26 g/mol

InChI Key: FMEBJQQRPGHVOR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09223209B2

Procedure details

To a 100 mL roundbottom flask, 2-methyl-2-(trifluoromethylsulfonamido)propyl methacrylate (2,2-diMe-EATf-MA) (1.0 g, 3.5 mmol, 0.15 eq.), 1-ethylcyclopentyl methacrylate (ECPMA) (1.9 g, 10.4 mmol, 0.45 eq.), 3-hydroxyadamantyl methacrylate (HADMA) (2.18 g, 9.2 mmol, 0.40 eq.), 2,2′-azobis(2-methylpropionitrile) (AIBN) (151 mg, 0.04 eq.), and methyl ethyl ketone (10 mL) were added. A reflux condenser with a rubber septum was added and the oxygen was removed from the solution by three sequential pump-backfill cycles using nitrogen while stirring vigorously. The reaction flask was placed under nitrogen and transferred to an oil bath to reflux overnight. Upon completion, the reaction flask was cooled to room temperature and the polymer precipitated into a 30-fold excess of methanol. The polymer was isolated using a medium porosity ceramic fitted Buchner funnel. The white polymer was redissolved into a minimal amount of methyl ethyl ketone and the precipitation process repeated one time. Upon final isolation on the Buchner funnel, the polymer was washed 1 time with methanol. The polymer was dried in vacuo at 80° C. overnight. The polymer was allowed to cool to room temperature under vacuum prior to determining the yield. The final composition was 17:42:41 as determined by inverse-gated 13C NMR using Cr(acac)3 as a relaxation agent in acetone-d6. Yield: 4.3 g (84%). Mn: 6750 g/mol. PDI: 2.43. Tg: >Tdecomp.

Quantity

1 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

C(OCC(C)(NS(C(F)(F)F)(=O)=O)C)(=O)C(C)=C.C(OC1(CC)CCCC1)(=O)C(C)=C.[C:32]([O:37][C:38]12[CH2:47][CH:42]3[CH2:43][CH:44]([CH2:46][C:40]([OH:48])([CH2:41]3)[CH2:39]1)[CH2:45]2)(=[O:36])[C:33](C)=[CH2:34].N(C(C)(C)C#N)=NC(C)(C)C#N>C(C(C)=O)C>[CH2:34]=[CH:33][C:32]([O:37][C:38]12[CH2:39][C:40]3([OH:48])[CH2:46][CH:44]([CH2:43][CH:42]([CH2:41]3)[CH2:47]1)[CH2:45]2)=[O:36]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCC(C)(NS(=O)(=O)C(F)(F)F)C

|

|

Name

|

|

|

Quantity

|

1.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC1(CCCC1)CC

|

|

Name

|

|

|

Quantity

|

2.18 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC12CC3(CC(CC(C1)C3)C2)O

|

|

Name

|

|

|

Quantity

|

151 mg

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC(C#N)(C)C)C(C#N)(C)C

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)C(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)C(=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring vigorously

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A reflux condenser with a rubber septum was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the oxygen was removed from the solution by three sequential pump-backfill cycles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred to an oil bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the polymer precipitated into a 30-fold excess of methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The polymer was isolated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

ceramic fitted Buchner funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

Upon final isolation on the Buchner funnel, the polymer was washed 1 time with methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The polymer was dried in vacuo at 80° C. overnight

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature under vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C=CC(=O)OC12CC3CC(C1)CC(C3)(C2)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |